Trace Polymorph Impurity Detection
GMP-grade Ribavirin requires control of polymorphic purity to ensure consistent physicochemical properties. A thermoanalytical method based on Avrami-Erofe'ev crystallization kinetics modeling has been validated for quantifying trace levels of polymorphic impurity in Ribavirin samples. This method achieves a limit of detection for polymorphic impurity content as low as 0.004% (w/w) [1]. This level of sensitivity is not achievable with standard compendial PXRD or DSC methods and is essential for detecting polymorphic contamination introduced during grinding, milling, or other mechanical processing operations [2].
| Evidence Dimension | Limit of detection for polymorphic impurity (Form II in Form I or vice versa) |
|---|---|
| Target Compound Data | 0.004% (w/w) polymorphic impurity content detectable |
| Comparator Or Baseline | Conventional PXRD methods: typically 1-5% detection limit; standard DSC: variable sensitivity depending on transition enthalpy |
| Quantified Difference | ~250- to 1250-fold improvement in detection sensitivity compared to conventional PXRD |
| Conditions | Thermoanalytical approach with Avrami-Erofe'ev kinetic modeling; grinding treatment-induced polymorphic impurity in Ribavirin samples |
Why This Matters
This level of detection enables GMP manufacturers to verify that Ribavirin API is 'substantially free of polymorphic forms' as required in certain patent-protected formulations and ensures batch-to-batch consistency in dissolution performance.
- [1] Tong HHY, et al. An improved thermoanalytical approach to quantifying trace levels of polymorphic impurity in drug powders. Int J Pharm. 2005;295(1-2):191-199. View Source
- [2] CA2300452C - Orally administrable solid ribavirin dosage forms and process for making them. Canadian Intellectual Property Office. View Source
